molecular formula C21H25ClN4O4S B3569728 N-(3-CHLORO-4-METHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE

N-(3-CHLORO-4-METHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE

Cat. No.: B3569728
M. Wt: 465.0 g/mol
InChI Key: LHJCUPVOQIJONA-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHOXYPHENYL)-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE typically involves multi-step organic reactions. The process may start with the chlorination and methoxylation of a phenyl ring, followed by the introduction of a sulfonamide group. The final steps often involve the formation of a hydrazinecarbonyl linkage with a piperidine derivative. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to ensure consistency and scalability. Purification methods like crystallization, distillation, and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHOXYPHENYL)-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amines or alcohols.

    Substitution: Halogen atoms like chlorine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and inhibition.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular processes. The molecular targets could include proteins, nucleic acids, or cell membranes. Pathways involved might be related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

N-(3-CHLORO-4-METHOXYPHENYL)-N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE is unique due to its complex structure, which may confer specific binding properties and biological activities not seen in simpler sulfonamides. Its combination of functional groups allows for diverse chemical reactivity and potential for targeted applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O4S/c1-25-12-10-16(11-13-25)23-24-21(27)15-26(17-8-9-20(30-2)19(22)14-17)31(28,29)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJCUPVOQIJONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-CHLORO-4-METHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CHLORO-4-METHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-CHLORO-4-METHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE
Reactant of Route 4
N-(3-CHLORO-4-METHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE
Reactant of Route 5
N-(3-CHLORO-4-METHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE
Reactant of Route 6
N-(3-CHLORO-4-METHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE

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